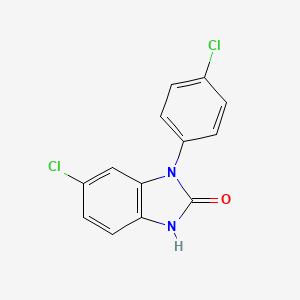
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)-
Cat. No. B8711922
Key on ui cas rn:
19950-87-9
M. Wt: 279.12 g/mol
InChI Key: RZKDANBEMUEGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04275215
Procedure details


4,4'-Dichlorocarbanilide (14.1 g, 0.05 mole) and tetra-n-butyl ammonium chloride (0.7 g) were dissolved in a mixture of methylene chloride (150 ml) and methanol (150 ml). To this solution was added a solution (20 ml) of sodium hydroxide (4 g) in water and the resulting biphasic mixture was stirred vigorously before the dropwise addition of a solution of sodium hypochlorite (100 ml, 1 N in 0.1 molar sodium hydroxide) over 15 minutes. A small exotherm produced a final temperature of 33° C. The reaction mixture was then vigorously stirred for 4 hours at room temperature. Solids were removed by filtration and the biphasic system was then evaporated to a volume of about 100 ml, acidified with hydrochloric acid, and then diluted with water (500 ml). The tilted product was then recovered by filtration, dried at 80° C., and identified by infrared spectra. The product was recovered in a yield of better than 99 percent of theoretical and melted at 239° C. (recrystallized from toluene).







Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[O:9])=[CH:5][CH:4]=[C:3]([Cl:18])[CH:2]=1.[OH-].[Na+].Cl[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.CO.O>[Cl:18][C:3]1[CH:2]=[CH:1][C:6]2[NH:7][C:8](=[O:9])[N:10]([C:11]3[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=3)[C:5]=2[CH:4]=1 |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then vigorously stirred for 4 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A small exotherm produced a final temperature of 33° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solids were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the biphasic system was then evaporated to a volume of about 100 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (500 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The tilted product was then recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was recovered in a yield of better than 99 percent of theoretical and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
melted at 239° C. (recrystallized from toluene)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC2=C(N(C(N2)=O)C2=CC=C(C=C2)Cl)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
